西米他西替布

科学研究应用

西米他瑟替在科学研究中具有广泛的应用,包括:

作用机制

西米他瑟替通过竞争性抑制 CK2 亚基 α 的 ATP 结合位点发挥作用。 这种抑制会导致下游信号通路(包括 PI3K/Akt 通路)的破坏 . 通过抑制 CK2,西米他瑟替降低了参与细胞存活和增殖的关键蛋白的磷酸化,从而发挥其抗癌作用 .

类似化合物:

西米他瑟替的独特性: 西米他瑟替因其对 CK2 的高效力和选择性而脱颖而出。 它具有良好的药代动力学特征,包括口服生物利用度和较长的半衰期,使其适用于临床使用 . 此外,它与其他抗癌药物协同作用的能力增强了其治疗潜力 .

生化分析

Biochemical Properties

Silmitasertib interacts competitively with the ATP-binding site of the CK2 subunit alpha . By inhibiting CK2, Silmitasertib disrupts several downstream signaling pathways, including the PI3K/Akt pathway . CK2 is involved in the regulation of numerous cellular processes, such as cell growth, proliferation, and survival . Silmitasertib’s inhibition of CK2 leads to the suppression of these processes, making it an effective anti-cancer agent.

Cellular Effects

Silmitasertib has been shown to induce apoptosis and autophagy in various cancer cell lines, including pancreatic cancer cells and non-small cell lung cancer cells . It also promotes macropinocytosis in cholangiocarcinoma and colorectal cancer cells . By inhibiting CK2, Silmitasertib affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, Silmitasertib exerts its effects by binding to the ATP-binding site of CK2 subunit alpha . This competitive inhibition prevents CK2 from phosphorylating its substrates, leading to the disruption of several signaling pathways, including PI3K/Akt . The inhibition of CK2 by Silmitasertib also results in the degradation of MCL1, a protein that promotes cell survival . This degradation sensitizes cancer cells to apoptosis, enhancing the compound’s anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Silmitasertib has demonstrated stability and sustained activity over time . Long-term studies have shown that Silmitasertib can enhance the effects of other chemotherapeutic agents, such as vinblastine and doxorubicin, by facilitating their uptake within cells . This synergistic effect helps overcome chemoresistance, a common issue in long-term cancer treatment .

Dosage Effects in Animal Models

In animal models, Silmitasertib has shown dose-dependent effects on tumor growth . At higher doses, Silmitasertib effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At very high doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

Silmitasertib is involved in several metabolic pathways, primarily through its inhibition of CK2 . CK2 is known to regulate various metabolic processes, including glucose uptake and amino acid synthesis . By inhibiting CK2, Silmitasertib can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism that contribute to its anti-cancer effects .

Transport and Distribution

Silmitasertib is orally bioavailable and can be effectively transported and distributed within cells and tissues . It interacts with various transporters and binding proteins that facilitate its uptake and accumulation in target cells . This efficient transport and distribution are crucial for Silmitasertib’s therapeutic efficacy.

Subcellular Localization

Silmitasertib primarily localizes to the cytoplasm, where it inhibits CK2 activity . It has also been shown to affect the localization of other proteins, such as mTORC1, to specific subcellular compartments . These changes in subcellular localization can influence the activity and function of Silmitasertib, contributing to its overall therapeutic effects.

准备方法

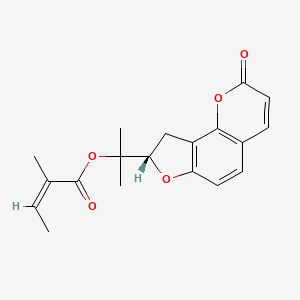

合成路线和反应条件: 西米他瑟替是通过一系列化学反应从苯并[c][2,6]萘啶-8-羧酸合成而来。 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。

工业生产方法: 西米他瑟替的工业生产涉及将实验室环境中使用的合成路线放大。 这包括优化反应条件以确保最终产物的高产率和纯度。 液液萃取和色谱等技术用于纯化化合物 .

化学反应分析

反应类型: 西米他瑟替会发生多种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰西米他瑟替中存在的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以在芳香环上引入各种官能团 .

相似化合物的比较

TWS119: Another CK2 inhibitor with a different chemical structure but similar inhibitory effects on CK2.

Quercetin: A natural flavonoid that also inhibits CK2 but with lower potency compared to Silmitasertib.

Myricetin: Similar to Quercetin, it is a natural compound with CK2 inhibitory activity.

Uniqueness of Silmitasertib: Silmitasertib stands out due to its high potency and selectivity for CK2. It has a favorable pharmacokinetic profile, including oral bioavailability and a long half-life, making it suitable for clinical use . Additionally, its ability to synergize with other anti-cancer agents enhances its therapeutic potential .

属性

IUPAC Name |

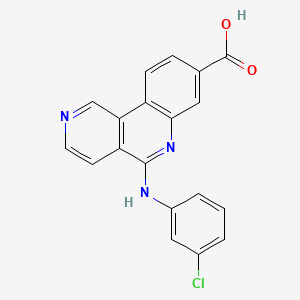

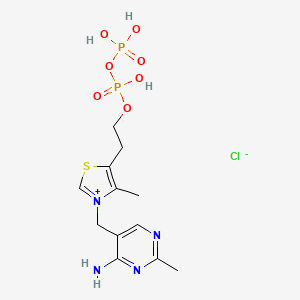

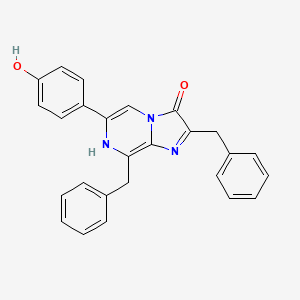

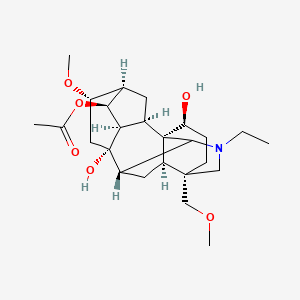

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOKSQABCJCOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143602 | |

| Record name | Silmitasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009820-21-6 | |

| Record name | Silmitasertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silmitasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silmitasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILMITASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Silmitasertib and how does it exert its effects?

A1: Silmitasertib is a potent and selective inhibitor of Casein Kinase 2 (CK2). [, , , , , , , ] It binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its downstream targets. [, , , ] This inhibition disrupts multiple signaling pathways involved in cell growth, proliferation, survival, and metabolism. [, , , , , , , ]

Q2: What are the key downstream signaling pathways affected by Silmitasertib treatment?

A2: Silmitasertib's inhibition of CK2 affects several crucial signaling pathways, including PI3K-AKT-mTOR, JAK-STAT, NFκB, Wnt, and DNA repair pathways. [, , , , ] The specific effects on each pathway depend on the cell type and context.

Q3: Can you provide examples of how Silmitasertib's downstream effects impact cancer cells?

A3: In various cancer models, Silmitasertib has been shown to:

- Induce apoptosis through the activation of caspase-9/3 and upregulation of death receptor 4 (DR4). []

- Trigger autophagy-mediated cell death by dephosphorylating acetyl-CoA carboxylase (ACC). []

- Promote degradation of β-catenin, disrupting Wnt signaling and impairing tumor cell survival. []

- Impair lysosomal utilization, leading to cell death, particularly in KRAS mutant cancer cells. [, ]

- Downregulate the expression of stemness markers and cancer stem cell surface antigens, suggesting an impact on cancer stem cell survival and self-renewal. []

Q4: Besides cancer, are there other diseases where Silmitasertib's mechanism of action shows therapeutic potential?

A4: Yes, Silmitasertib's ability to inhibit CK2 has also shown promise in preclinical models of:

- Oral Submucous Fibrosis: Potentially by inhibiting Transforming Growth Factor Beta 1 (TGF-β1). []

- White Matter Stroke: By preserving oligodendrocytes, axons, and axonal mitochondria, leading to improved functional recovery. []

- COVID-19: Potentially by interfering with viral protein synthesis and egress. [, , ]

Q5: What is the molecular formula and weight of Silmitasertib?

A5: The molecular formula of Silmitasertib is C19H13ClN2O2, and its molecular weight is 336.77 g/mol. []

Q6: Is there any spectroscopic data available for Silmitasertib?

A6: While specific spectroscopic data wasn't detailed in the provided abstracts, various analytical techniques are used to characterize and quantify Silmitasertib, including LC-MS/MS. []

Q7: How do structural modifications of the Silmitasertib scaffold affect its activity and selectivity?

A7: Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to Silmitasertib, revealed that modifications like macrocyclization can influence CK2 inhibitory potency and selectivity. [] The presence of a polar carboxylic acid moiety, common to many CK2 inhibitors, was crucial for potency but might impact cellular activity. [] Further research explored 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine derivatives, identifying compounds with improved CK2 inhibitory activity and selectivity compared to Silmitasertib. []

Q8: What evidence supports Silmitasertib's efficacy in preclinical cancer models?

A8:

- Cholangiocarcinoma: Silmitasertib demonstrated synergistic effects with gemcitabine and cisplatin in preclinical models and Phase Ib/II clinical trials for cholangiocarcinoma, improving progression-free survival. [, , , , ]

- Acute Myeloid Leukemia: Silmitasertib showed potent anti-leukemia effects in HOX-driven AML models by downregulating HOX/MEIS expression. []

- Malignant Peripheral Nerve Sheath Tumors (MPNSTs): Silmitasertib reduced MPNST cell viability and slowed tumor growth in vivo, partly through destabilization of β-catenin. []

Q9: Has Silmitasertib shown efficacy in any in vivo models beyond cancer?

A9: Yes, Silmitasertib demonstrated efficacy in a mouse xenograft model of human B-cell acute lymphoblastic leukemia, particularly when combined with an acid ceramidase inhibitor. [] Additionally, in a mouse model of white matter stroke, Silmitasertib improved functional recovery and protected against white matter ischemic injury. []

Q10: Are there any clinical trials exploring Silmitasertib's therapeutic potential?

A10: Yes, Silmitasertib has been investigated in clinical trials for various cancers, including cholangiocarcinoma, medulloblastoma, and biliary tract cancer. [, , ] It has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for some of these indications. [] Results from a Phase Ib/II study for cholangiocarcinoma showed promising efficacy. [, , ] Clinical trials are also underway to evaluate its potential in treating COVID-19. []

Q11: Are there any known mechanisms of resistance to Silmitasertib?

A11: While specific resistance mechanisms to Silmitasertib are not extensively discussed in the provided research, some studies hint at potential adaptive responses. For example, in B-cell acute lymphoblastic leukemia cells, Silmitasertib treatment increased the expression of both ceramide synthase 1 (CERS1) and acid ceramidase (AC). [] While increased CERS1 could promote cell death, the upregulation of AC might counteract this effect by breaking down ceramide. [] This highlights the potential for cancer cells to adapt to CK2 inhibition and the need for combinatorial treatment strategies.

Q12: What are the implications of Silmitasertib's interaction with other kinases?

A13: While Silmitasertib is a highly selective CK2 inhibitor, it has shown affinity towards other kinases, including DYRK1A and GSK3β. [, ] This off-target activity could present both opportunities and challenges, potentially influencing its efficacy and safety profile. [, ]

Q13: How does Silmitasertib's pharmacokinetic profile impact its potential therapeutic applications?

A14: Understanding Silmitasertib's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use. [, , , , , ] For instance, developing strategies to improve its bioavailability or target its delivery to specific tissues could enhance its efficacy and minimize potential side effects. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)